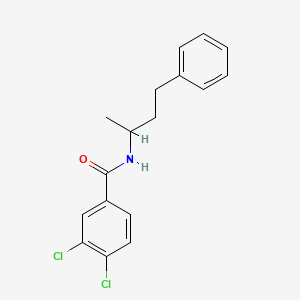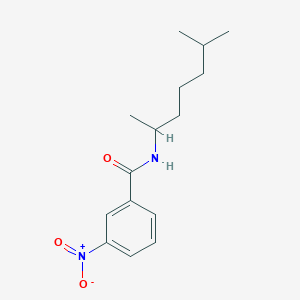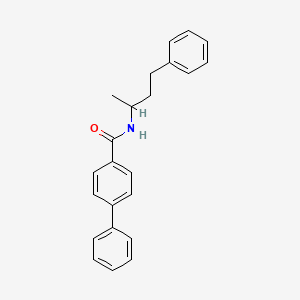![molecular formula C20H14ClN3O4S B3975606 N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3975606.png)
N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as CNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CNPA is a member of the family of thiophene-based compounds, which have been of great interest to researchers due to their diverse biological activities.
Applications De Recherche Scientifique
CNPA has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its anticancer activity. CNPA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells. CNPA has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, CNPA has been investigated for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of various bacteria and fungi.
Mécanisme D'action
The mechanism of action of CNPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, CNPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. CNPA has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, CNPA has been shown to have antioxidant activity, which may contribute to its therapeutic effects. CNPA has also been shown to inhibit the production of nitric oxide, which is involved in various physiological processes, including inflammation and blood vessel dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNPA for lab experiments is its high purity and yield, which makes it suitable for various types of assays and experiments. Additionally, CNPA has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that may have toxic effects. However, one limitation of CNPA is its limited solubility in water, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on CNPA. One area of interest is the development of analogs of CNPA that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of CNPA and its effects on various signaling pathways. Finally, more studies are needed to investigate the potential applications of CNPA in vivo, as many of the studies to date have been conducted in vitro.
In conclusion, CNPA is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, among others. CNPA has a well-established synthesis method, high purity and yield, and low toxicity, making it suitable for various types of experiments. Future research on CNPA will likely focus on developing analogs, investigating its mechanism of action, and studying its potential applications in vivo.
Propriétés
IUPAC Name |
N-[4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S/c21-16-9-3-13(12-17(16)24(27)28)4-10-19(25)22-14-5-7-15(8-6-14)23-20(26)18-2-1-11-29-18/h1-12H,(H,22,25)(H,23,26)/b10-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQDXIOGZGNFOU-ONNFQVAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B3975528.png)
![2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3975536.png)
![3-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3975541.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3975545.png)
![N-(2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}ethyl)-N'-phenylurea](/img/structure/B3975558.png)
![2-(1-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3975567.png)

amine](/img/structure/B3975581.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3975588.png)
![N-[4-(acetylamino)phenyl]-2-[4-(methylsulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B3975592.png)



![N-methyl-N-[(2-methylpyridin-4-yl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B3975622.png)